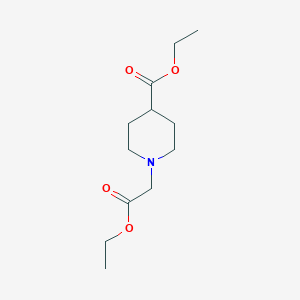

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

描述

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate (CAS: 1838-39-7) is a piperidine derivative with two ester functional groups. Its molecular formula is C₁₂H₂₁NO₄, and it is systematically named ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. Key properties include:

- Molecular weight: 243.30 g/mol

- Density: 1.077 g/cm³

- Boiling point: 309.5°C at 760 mmHg

- LogP: 1.76 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 55.84 Ų (suggesting moderate polarity) .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical applications, due to its reactive ester groups and piperidine core, which are common motifs in drug design .

属性

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXXSRPAQLOXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171482 | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1838-39-7 | |

| Record name | Ethyl 4-(ethoxycarbonyl)-1-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001838397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1838-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-(ETHOXYCARBONYL)PIPERIDINE-1-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9EUA96ESY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

It is known to belong to the group of alkylating agents. Alkylating agents are a group of compounds that can introduce an alkyl group into various substances, including biological macromolecules such as DNA, RNA, and proteins.

Mode of Action

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate exhibits strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile. This means it can donate an electron pair to form a chemical bond, facilitating the alkylation process. It also has the ability to form esters with organic acids.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution characteristics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. For instance, it is recommended to be stored in a dry, sealed environment at room temperature. Furthermore, it is a flammable liquid, and exposure to open flames and high temperatures should be avoided.

生化分析

Biochemical Properties

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic compounds. Specifically, it is used in the preparation of quinuclidine derivatives, which are important in medicinal chemistry. The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s reactivity and stability.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. These effects are essential for understanding its potential therapeutic applications and toxicity profiles.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form ester bonds is a key aspect of its molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods. Understanding these temporal effects is vital for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites These metabolic transformations can affect the compound’s efficacy and toxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for predicting its pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, providing insights into its mode of action and potential therapeutic targets.

生物活性

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula and a molecular weight of approximately 243.303 g/mol. The compound features a piperidine ring substituted with an ethoxycarbonyl group and an acetate moiety, which contributes to its reactivity and biological activity. Its structure allows for interactions with various enzymes and proteins, influencing multiple metabolic pathways.

Target Interactions

this compound acts primarily as an alkylating agent, exhibiting strong nucleophilic properties that allow it to interact with alkanes and alkenes. This interaction can lead to the modulation of enzyme activities, affecting cellular signaling pathways and gene expression.

Cellular Effects

The compound has been shown to influence several cellular processes, including:

- Cell Signaling : It modulates pathways that regulate cell proliferation and apoptosis.

- Metabolic Pathways : Alters metabolic functions by interacting with key enzymes.

Pharmacological Activities

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential use in cancer therapy.

- Neuropharmacological Effects : Its interactions with neurotransmitter systems may indicate possible applications in treating neurological disorders.

Study on Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, particularly in breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspases |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 25 | Inhibition of proliferation |

Study on Enzyme Interaction

Another study focused on the compound's interaction with specific enzymes involved in metabolic processes. This compound was found to inhibit key metabolic enzymes, leading to altered energy metabolism in treated cells.

科学研究应用

Medicinal Chemistry Applications

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has been investigated for its potential biological activities, particularly as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological properties.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various piperidine derivatives that exhibit significant pharmacological activities. For instance, it has been utilized in the development of compounds that target muscarinic receptors, which are implicated in several neurological disorders . The ability to modify the piperidine ring facilitates the exploration of structure-activity relationships (SAR) essential for drug development.

Antiproliferative Effects

Research has indicated that derivatives of this compound possess antiproliferative effects against certain cancer cell lines. Studies have shown that modifications to the piperidine structure can enhance cytotoxicity against human leukemia cells, suggesting its potential role in cancer therapy .

Analytical Chemistry Applications

This compound is also significant in analytical chemistry, particularly in chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively separated and analyzed using reverse-phase HPLC techniques. A study demonstrated that it could be analyzed on a Newcrom R1 HPLC column under optimized conditions using a mobile phase consisting of acetonitrile and water with phosphoric acid . This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for quality control in pharmaceutical applications.

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, the use of formic acid instead of phosphoric acid in the mobile phase is recommended. This adjustment allows for better ionization and detection of this compound and its derivatives .

Case Studies and Findings

The following table summarizes notable findings from research studies involving this compound:

相似化合物的比较

Ethyl 2-(1-Benzoylpiperidin-4-yl)acetate (CAS: Not provided)

- Structure : Features a benzoyl group on the piperidine nitrogen and an ethyl acetate side chain.

- Key Differences :

- The benzoyl group introduces aromaticity , increasing hydrophobicity (higher LogP) compared to the target compound.

- Enhanced steric hindrance may reduce reactivity in nucleophilic substitutions.

- Applications : Likely used in peptide synthesis or as a precursor for benzamide-containing drugs .

Ethyl N-Boc-piperidine-4-acetate (CAS: 135716-09-5)

[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid (CAS: 224456-41-1)

Ethyl 3-IndolEACetate (CAS: 778-82-5)

Table 1: Comparative Data for Key Compounds

| Compound Name | CAS | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate | 1838-39-7 | C₁₂H₂₁NO₄ | 243.30 | 1.76 | 309.5 | Two ethyl esters, piperidine |

| Ethyl N-Boc-piperidine-4-acetate | 135716-09-5 | C₁₄H₂₅NO₄ | 271.35 | 2.1* | N/A | Boc-protected amine, ester |

| [4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid | 224456-41-1 | C₁₀H₁₇NO₄ | 215.25 | 0.65* | N/A | Carboxylic acid, ester |

| Ethyl 3-IndolEACetate | 778-82-5 | C₁₂H₁₃NO₂ | 203.24 | 2.5 | N/A | Indole, ester |

*Estimated values based on structural analogs.

准备方法

Nucleophilic Alkylation of Piperidine Derivatives

A widely applicable method involves the alkylation of a piperidine precursor with ethyl chloroacetate. The nitrogen atom in the piperidine ring acts as a nucleophile, displacing chloride in a substitution reaction.

Procedure :

-

Base Activation : Piperidine-4-carboxylic acid ethyl ester hydrochloride is treated with potassium carbonate in acetonitrile to generate the free base.

-

Alkylation : Ethyl chloroacetate is added to the reaction mixture at 20°C for 5.5 hours, yielding the target compound.

Key Factors :

Hydrogenation and Coupling Approaches

Adapted from patented methodologies for related piperidine derivatives, this route employs hydrogenation and coupling agents:

Step 1 : Hydrogenation of 4-piperidone derivatives in ethanol with a platinum catalyst (5% Pt/C) under 2 bar hydrogen pressure at 50°C.

Step 2 : Coupling the intermediate with activated ethyl acetate derivatives using carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Advantages :

-

High regioselectivity due to the tert-butoxycarbonyl (Boc) protecting group.

-

Scalable to multi-gram quantities with minimal purification steps.

Reaction Optimization and Critical Parameters

Solvent and Catalyst Systems

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile or THF | Maximizes solubility of intermediates |

| Catalyst | Pt/C (5 wt%) | Facilitates hydrogenation at lower pressures |

| Temperature | 20–50°C | Balances reaction rate and side product formation |

pH and Stoichiometry

-

Base Equivalents : 1.2 equivalents of potassium carbonate ensure complete deprotonation of the piperidine nitrogen.

-

Molar Ratios : A 1:1.05 ratio of piperidine precursor to ethyl chloroacetate prevents excess reagent accumulation.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

-

HPLC Conditions :

Purity : >95% by UV detection at 210 nm.

Industrial and Laboratory-Scale Adaptations

Large-Scale Synthesis

-

Catalyst Recycling : Pt/C catalysts are recovered via filtration and reused, reducing costs.

-

Continuous Flow Systems : THF-based reactions benefit from flow chemistry setups, improving heat dissipation and reaction consistency.

Emerging Methodologies and Innovations

常见问题

Q. What is the optimal synthetic route for Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, and what factors contribute to high yield?

The compound is synthesized via a two-step reaction:

- Step 1 : Piperidine-4-carboxylic acid ethyl ester hydrochloride reacts with potassium carbonate in acetonitrile at 20°C for 10 minutes.

- Step 2 : Chloroacetic acid ethyl ester is added to the mixture at 20°C for 5.5 hours, yielding 93.1% . Key factors include the use of potassium carbonate as a base to deprotonate intermediates and the mild temperature (20°C), which minimizes side reactions. Acetonitrile acts as a polar aprotic solvent, enhancing nucleophilic substitution efficiency.

Q. How do physicochemical properties like LogP and polar surface area influence solubility and purification strategies?

The compound has a calculated LogP of 1.76, indicating moderate lipophilicity, and a polar surface area of 55.84 Ų, suggesting moderate solubility in polar solvents like acetonitrile or ethyl acetate.

- LogD (pH 7.4) : 1.7, implying better solubility in slightly basic conditions .

- Purification : Column chromatography with gradients of ethyl acetate/hexanes or recrystallization from acetonitrile is recommended due to its melting point (unreported but inferred from analogs) and solubility profile.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : To verify the piperidine ring, ester groups, and substitution patterns (e.g., H and C NMR).

- HPLC : For purity assessment, using a C18 column and UV detection at 210–220 nm.

- Mass Spectrometry : ESI-MS to confirm the molecular ion peak at m/z 243.3 [M+H] .

Advanced Questions

Q. How does the choice of base and solvent impact the alkylation reaction efficiency in synthesizing this compound?

- Base : Potassium carbonate (KCO) is preferred over stronger bases (e.g., NaH) due to its mildness, reducing ester hydrolysis risks. In contrast, sodium ethoxide () may lead to over-alkylation in similar piperidine systems .

- Solvent : Acetonitrile enhances nucleophilicity of the piperidine nitrogen compared to toluene (used in Dieckmann condensations for analogs), as seen in and .

Q. What mechanistic pathways explain potential side reactions during synthesis, and how can they be mitigated?

- Competing Reactions : Ester hydrolysis under prolonged basic conditions or elevated temperatures. For example, highlights the risk of ester cleavage when using aqueous bicarbonate with chloroformates .

- Mitigation : Strict temperature control (20°C), anhydrous conditions, and shorter reaction times (5.5 hours) minimize hydrolysis . Monitoring via TLC (e.g., methanol:DCM 4:6) ensures reaction progress .

Q. Can this compound serve as a precursor for complex heterocycles or pharmaceuticals?

Yes. The compound’s piperidine core and ester groups make it a versatile intermediate:

- Drug Synthesis : Piperidine derivatives are common in antipsychotics and analgesics. For example, lists it as an intermediate in synthesizing cardiotonic agents .

- Functionalization : The ester groups can be hydrolyzed to carboxylic acids () or reduced to alcohols (), enabling further derivatization .

Q. How does pH affect the compound’s stability in solution, and what storage conditions are optimal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。